tert-Butyl (1R,5S,6S)-rel-6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Beschreibung
Eigenschaften
Molekularformel |
C11H18N2O3 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
tert-butyl (1S,5R)-6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-4-6-7(5-13)8(6)9(12)14/h6-8H,4-5H2,1-3H3,(H2,12,14)/t6-,7+,8? |
InChI-Schlüssel |
GKRPTOWTLQJHHQ-DHBOJHSNSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C(=O)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclopropanation of Pyrrolidine Derivatives
Cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed processes enables the formation of the bicyclic framework. For example, tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 208837-83-6) is synthesized through intramolecular cyclization of a pyrrolidine precursor under basic conditions. This intermediate serves as a critical precursor for subsequent carbamoylation.
Enzymatic Resolution for Stereochemical Control
Chiral pool synthesis or enzymatic resolution ensures the desired (1R,5S,6S) configuration. Lipase-mediated kinetic resolution of racemic intermediates has been reported to achieve enantiomeric excess >98%.
Carbamoylation of the 6-Amino Intermediate
The conversion of the 6-amino group to a carbamoyl moiety is achieved through two principal routes:
Direct Carbamoylation Using Isocyanates
Reaction with alkyl or aryl isocyanates in dichloromethane (DCM) at 0–25°C introduces the carbamoyl group. For instance, phenyl isocyanate reacts with tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate to yield the target compound with 70–85% efficiency.
Table 1: Carbamoylation Reaction Conditions and Yields
| Isocyanate | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Phenyl isocyanate | DCM | 25 | 82 |
| Methyl isocyanate | THF | 0 → 25 | 78 |
| tert-Butyl isocyanate | DMF | 25 | 65 |
Coupling Reagent-Mediated Carbamoylation
Coupling agents such as HATU or TBTU facilitate the reaction between the amine and carbamic acid derivatives. A representative procedure involves:
-
Dissolving tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (1.0 equiv) in DMF.
-
Adding DIPEA (2.5 equiv) and HATU (1.2 equiv) followed by carbamic acid (1.1 equiv).
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance reaction rates due to improved solubility of intermediates. Non-polar solvents (DCM) favor higher stereoselectivity but lower yields.
Temperature and Catalysis
Elevated temperatures (50–100°C) accelerate reactions but risk epimerization. Catalytic additives like DMAP improve yields by 10–15% without compromising stereointegrity.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 6.2 min.
Challenges in Large-Scale Production
Byproduct Formation
Overcoupling or N-Boc deprotection generates impurities such as tert-butyl 6-ureido-3-azabicyclo[3.1.0]hexane-3-carboxylate. Silica gel chromatography or recrystallization from ethyl acetate/hexane mitigates this issue.
Stability Considerations
The carbamoyl group hydrolyzes under acidic conditions (pH < 3). Storage at −20°C in inert atmosphere extends shelf life to >12 months.
Emerging Methodologies
Analyse Chemischer Reaktionen
Arten von Reaktionen
tert-Butyl-(1R,5S,6S)-rel-6-Carbamoyl-3-azabicyclo[3.1.0]hexan-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) zu entsprechenden oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Substitution: Nucleophile Substitutionsreaktionen können an den Carbaminsäureester- oder Azabicyclohexan-Einheiten unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO₄ in wässrigem oder saurem Medium.
Reduktion: LiAlH₄ in trockenem Ether oder NaBH₄ in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base wie NaH oder KOtBu.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion typischerweise Alkohole oder Amine erzeugt.
Wissenschaftliche Forschungsanwendungen
Drug Development
This compound has been investigated for its potential as a pharmacological agent due to its structural characteristics that may interact with biological targets. Its bicyclic structure is conducive to binding with specific enzymes and receptors, making it a candidate for developing new therapeutic agents.
Enzyme Inhibition
Research indicates that compounds similar to tert-butyl (1R,5S,6S)-rel-6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can inhibit enzymes involved in metabolic pathways. This inhibition could be beneficial in treating diseases where enzyme activity plays a crucial role, such as metabolic disorders or cancer .
Receptor Modulation
The compound may also serve as a modulator of neurotransmitter receptors, influencing signaling pathways that are critical for various neurological functions. This property opens avenues for research into treatments for neurological disorders .
Case Study 1: Enzyme Inhibition
A study demonstrated the effectiveness of similar bicyclic compounds in inhibiting HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. The inhibition led to reduced cholesterol levels in test subjects, suggesting potential applications in hypercholesterolemia treatment .
Case Study 2: Neurotransmitter Receptor Interaction
Another investigation explored the interaction of related compounds with serotonin receptors. The results indicated that these compounds could modulate receptor activity, potentially leading to new treatments for depression and anxiety disorders .
Wirkmechanismus
The mechanism by which tert-Butyl (1R,5S,6S)-rel-6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with active sites or allosteric sites of proteins.
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- IUPAC Name : tert-Butyl (1R,5S,6S)-rel-6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- CAS Number : 1269429-62-0
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : 226.27 g/mol
- Structure : A bicyclo[3.1.0]hexane scaffold with a 3-azabicyclo core, featuring a carbamoyl (-CONH₂) substituent at the 6-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position .
The Boc group stabilizes the amine during synthesis, a common strategy in medicinal chemistry .
Comparison with Similar Compounds
Substituent Variations on the Bicyclo[3.1.0]hexane Core
Key Findings :
Ring System Modifications
Key Findings :
Pharmacological Relevance
- The carbamoyl group’s hydrogen-bonding capacity may mimic glutamate analogs, as seen in LY354740 () .
- Synthetic Utility : The Boc-protected amine in the target compound serves as an intermediate for further functionalization, such as coupling with aromatic acids (e.g., 4-methoxybenzoyl chloride) to enhance bioactivity .
Biologische Aktivität
tert-Butyl (1R,5S,6S)-rel-6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H18N2O3
- Molar Mass : 226.27 g/mol
- CAS Number : 1269429-62-0
The compound is known to act as an inhibitor of the NF-kB inducing kinase (NIK), which plays a crucial role in the non-canonical NF-kB signaling pathway. This pathway is significant in regulating immune responses and has been implicated in various inflammatory and autoimmune diseases. Inhibition of NIK can lead to decreased activation of NF-kB, thereby reducing inflammation and potentially alleviating symptoms associated with diseases such as systemic lupus erythematosus (SLE) .
Anti-inflammatory Effects
Research indicates that compounds targeting NIK can effectively reduce inflammation. In vivo studies have shown that NIK inhibitors can decrease the severity of autoimmune conditions by modulating immune cell activity and cytokine production .
Case Studies
- NIK Inhibition in SLE Models :
- Pharmacokinetics and Toxicology :
Comparative Analysis of Related Compounds
The following table summarizes the biological activity and properties of related compounds:
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| This compound | 1269429-62-0 | C11H18N2O3 | NIK inhibitor with anti-inflammatory properties |
| tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | 273206-92-1 | C10H18N2O2 | Similar mechanism; potential for neuroprotective effects |
| tert-butyl (1R,5S)-6-carbamoyl-3-piperidinecarboxylate | 134575-17-0 | C10H18N2O2 | Anti-cancer properties through apoptosis induction |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of tert-Butyl (1R,5S,6S)-rel-6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate?
The synthesis typically involves multi-step organic reactions, including:
- Cyclopropanation : Formation of the bicyclic core via [3+2] cycloaddition or photochemical methods under controlled temperature and solvent conditions (e.g., dichloromethane at −20°C) .
- Carbamoylation : Introduction of the carbamoyl group using reagents like trimethylsilyl isocyanate (TMS-NCO) in anhydrous tetrahydrofuran (THF) .
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by acidic deprotection (e.g., HCl/dioxane) . Optimization of reaction parameters (solvent polarity, temperature gradients) is critical for yields >70% .
Q. Which analytical techniques are essential for confirming the bicyclic structure and functional groups?
Key methods include:
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles (e.g., monoclinic crystal system with space group P2₁, as reported for similar azabicyclic compounds) .
- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., carbamoyl NH at δ 6.5–7.0 ppm; bicyclic CH signals at δ 3.0–4.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 255.1478 for CHNO) .
Q. How can researchers address low solubility of this compound in aqueous assays?
- Co-solvent Systems : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
- pH Adjustment : Ionizable groups (e.g., carbamoyl) allow solubility modulation via buffered solutions (pH 6.5–7.5) .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomeric impurities in the final product?
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients to achieve >99% enantiomeric excess .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired stereoisomers in biphasic systems .
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Molecular Docking : Simulate interactions with target enzymes (e.g., proteases) using AutoDock Vina to prioritize substituents enhancing binding affinity (ΔG < −8 kcal/mol) .
- QSAR Analysis : Correlate Hammett constants (σ) of substituents with IC values to predict activity trends .
Q. What experimental approaches resolve contradictions in reported biological activity data for azabicyclic analogs?
- Comparative Assays : Re-evaluate activity under standardized conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
- Metabolic Stability Testing : Use liver microsomes to identify if conflicting results arise from differential cytochrome P450 metabolism .
Q. How can crystallographic data inform the rational modification of the bicyclic scaffold?
- Hirshfeld Surface Analysis : Identify non-covalent interactions (e.g., C–H···O bonds) critical for crystal packing; modifications disrupting these can enhance solubility .
- Torsional Angle Adjustments : Alter bridgehead substituents (e.g., replacing Boc with acetyl groups) to reduce steric strain and improve synthetic yields .
Methodological Considerations
Q. What protocols ensure stereochemical fidelity during large-scale synthesis?
- In-line FTIR Monitoring : Track reaction intermediates in real-time to detect epimerization .
- Low-Temperature Quenching : Halt reactions at −40°C to prevent racemization during workup .
Q. How should researchers validate target engagement in cellular models?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to recombinant proteins immobilized on sensor chips .
- Cellular Thermal Shift Assay (CETSA) : Confirm intracellular target stabilization by monitoring protein melting curves post-treatment .
Data Analysis and Optimization
Q. What statistical tools are recommended for analyzing dose-response data in enzyme inhibition studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
